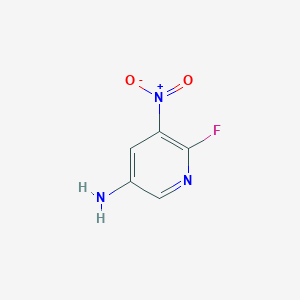![molecular formula C10H18ClNO2 B12940836 Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride CAS No. 2306264-00-4](/img/structure/B12940836.png)
Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-azaspiro[35]nonane-7-carboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride typically involves the reaction of a suitable azaspiro compound with methyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Starting Material: Azaspiro compound
Reagent: Methyl chloroformate
Base: Triethylamine or similar base
Solvent: Dichloromethane or another suitable solvent
Reaction Conditions: Room temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Reduced derivatives with fewer oxygen-containing functional groups
Substitution: Substituted products with different functional groups replacing the original ones
Aplicaciones Científicas De Investigación
Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules with spirocyclic structures.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Methyl 2-azaspiro[3.5]nonane-7-carboxylate hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride: Similar spirocyclic structure but different substitution pattern.
Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride: Contains an oxygen atom in the spirocyclic ring, leading to different chemical properties.
2-Methyl-7-azaspiro[3.5]nonan-2-ol hydrochloride: Contains a hydroxyl group, resulting in different reactivity and applications.
These comparisons highlight the unique structural features and potential applications of this compound in various fields of research.
Propiedades
Número CAS |
2306264-00-4 |
|---|---|
Fórmula molecular |
C10H18ClNO2 |
Peso molecular |
219.71 g/mol |
Nombre IUPAC |
methyl 2-azaspiro[3.5]nonane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)8-2-4-10(5-3-8)6-11-7-10;/h8,11H,2-7H2,1H3;1H |
Clave InChI |
SNODDRWJJSKFPG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC2(CC1)CNC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[1-(Methylsulfonyl)-1h-benzimidazol-2-yl]methanol](/img/structure/B12940820.png)
![6-(3-Aminopropyl)benzo[d]thiazole-2-carbonitrile](/img/structure/B12940824.png)
